1-(2-(Sulphonatooxy)ethyl)pyridinium is a quaternary ammonium compound characterized by the presence of a pyridinium ring substituted with a sulphonatooxyethyl group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula for this compound is , and it has been studied for its unique properties and functionalities.
1-(2-(Sulphonatooxy)ethyl)pyridinium falls under the classification of quaternary ammonium compounds. These compounds are known for their surfactant properties and are often utilized in biological and industrial applications due to their ability to interact with biological membranes and other surfaces.
The synthesis of 1-(2-(Sulphonatooxy)ethyl)pyridinium can be approached through various methods, including the reaction of pyridinium salts with sulphonic acid derivatives. One common method involves the use of microwave-assisted synthesis, which enhances reaction efficiency and yields .
The molecular structure of 1-(2-(Sulphonatooxy)ethyl)pyridinium features a pyridine ring attached to an ethyl chain that includes a sulfonate group. The structural representation can be expressed as follows:
The InChI key for this compound is InChI=1S/C7H9NO4S/c1-3-6(10)8-5-4-7(9)11;1-2/h4-5,8H,3H2,1-2H3
, which provides a unique identifier for its chemical structure .
1-(2-(Sulphonatooxy)ethyl)pyridinium can undergo various chemical reactions typical of quaternary ammonium compounds, including:
The specific conditions for these reactions often involve the use of solvents such as water or organic solvents and may require catalysts to facilitate the reaction process.
The mechanism of action for 1-(2-(Sulphonatooxy)ethyl)pyridinium relates to its interaction with biological membranes. The positively charged pyridinium moiety can interact with negatively charged sites on cell membranes, potentially leading to alterations in membrane permeability or cellular uptake of other compounds.
1-(2-(Sulphonatooxy)ethyl)pyridinium has several potential applications:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: